molecular formula C13H9F2N3O B2934957 (3,4-difluorophenyl)(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone CAS No. 1448071-89-3

(3,4-difluorophenyl)(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone

Cat. No.: B2934957
CAS No.: 1448071-89-3
M. Wt: 261.232
InChI Key: QLRXRXDUIHSNSN-UHFFFAOYSA-N
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Description

(3,4-Difluorophenyl)(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone (CAS 1448071-89-3) is a small molecule building block based on a 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine core, a privileged scaffold in modern kinase inhibitor discovery . This compound features a 3,4-difluorophenyl group, a moiety commonly utilized in medicinal chemistry to optimize the physiochemical and pharmacokinetic properties of drug candidates. With a molecular formula of C13H9F2N3O and a molecular weight of 261.23, it is a key intermediate for researchers developing novel therapeutic agents . The 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine core is of significant interest in oncology research, as closely related derivatives have been identified as potent and novel inhibitors of key kinases involved in the DNA Damage Response (DDR) and cell proliferation pathways, such as ATR (Ataxia telangiectasia and Rad3-related) kinase . The structural similarity of this scaffold to purine nucleotides allows it to act as a competitive adenosine triphosphate (ATP)-binding site inhibitor . This makes it a valuable template for constructing molecules that target the PI3K/Akt/mTOR signaling axis, a critical network often dysregulated in cancers . Researchers can leverage this compound to synthesize and explore new chemical entities with potential anti-tumor activity. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. Strictly not for human or veterinary use.

Properties

IUPAC Name

(3,4-difluorophenyl)-(5,7-dihydropyrrolo[3,4-d]pyrimidin-6-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9F2N3O/c14-10-2-1-8(3-11(10)15)13(19)18-5-9-4-16-7-17-12(9)6-18/h1-4,7H,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLRXRXDUIHSNSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CN=CN=C2CN1C(=O)C3=CC(=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9F2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: A classic preparation route involves the coupling of 3,4-difluorobenzoyl chloride with 5H-pyrrolo[3,4-d]pyrimidine, under basic conditions. The reaction typically requires a base such as triethylamine and an appropriate solvent like dichloromethane at room temperature to achieve high yields.

Industrial Production Methods: While specific industrial methods can vary, large-scale production often utilizes continuous flow chemistry techniques. This allows for the consistent and efficient synthesis of the compound with controlled reaction conditions to maintain product quality.

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation: : The compound can undergo oxidation to introduce additional functional groups.

  • Reduction: : Reduction can modify its aromaticity and electron density.

  • Substitution: : Commonly undergoes nucleophilic substitution at the fluorine sites.

Common Reagents and Conditions:

  • Oxidation: KMnO₄ in acidic conditions.

  • Reduction: H₂ in the presence of Pd/C.

  • Substitution: Organolithium reagents, often in anhydrous conditions.

Major Products Formed:

  • Oxidized derivatives with hydroxyl or carbonyl groups.

  • Reduced phenyl or pyrimidine derivatives.

  • Substituted fluorophenyl derivatives with various nucleophiles.

Scientific Research Applications

The compound is of interest in:

  • Chemistry: : As an intermediate in synthesizing more complex molecules.

  • Biology: : Used in studies of enzyme inhibition and protein interactions.

  • Medicine: : Potential therapeutic applications, such as antiviral or anticancer agents.

  • Industry: : In the production of high-performance materials and specialized reagents.

Mechanism of Action

Mechanism and Pathways: The compound interacts with molecular targets by binding to specific enzymes or receptors, altering their activity. This interaction often involves hydrogen bonding, pi-stacking, and van der Waals forces, influencing biochemical pathways related to cell growth, signal transduction, or metabolism.

Comparison with Similar Compounds

Structural Analogues of Pyrrolo-Pyrimidine Methanones

The following table summarizes key structural and synthetic differences between the target compound and its analogs:

Compound Name / Identifier Core Structure Aryl Substituent Key Functional Groups Molecular Formula Molecular Weight Synthesis Method
Target Compound 5H-pyrrolo[3,4-d]pyrimidine 3,4-difluorophenyl Methanone, difluorophenyl C₁₄H₁₀F₂N₃O* 287.25* Grignard reaction (e.g., Step 9 in )
UU-1 () Pyrrolo[2,3-d]pyrimidine 3,4-difluorophenyl Difluoromethyl, tetrahydrofuro-dioxolane C₂₃H₂₁F₂N₃O₄ 465.43 Similar Grignard reaction
() 5H-pyrrolo[3,4-d]pyrimidine 4-(thiophen-3-yl)phenyl Morpholino, thiophene C₂₀H₁₉N₅O₂S 393.45 Substitution reactions
() 5H-pyrrolo[3,4-d]pyrimidine 3-methoxy-2-methyl-2H-indazol-6-yl Morpholino, indazole, methoxy C₂₀H₂₂N₆O₃ 394.4 Multi-step heterocyclic synthesis
() 5H-pyrrolo[3,4-d]pyrimidine 2-methoxyphenoxy Ether linkage, methoxy C₁₅H₁₅N₃O₃ 285.30 Condensation reactions

Key Differences and Implications

Core Heterocycle: The target compound and –8 derivatives share the 5H-pyrrolo[3,4-d]pyrimidine core, whereas UU-1 () uses a pyrrolo[2,3-d]pyrimidine.

Substituent Effects: Electron-Withdrawing Groups: The 3,4-difluorophenyl group in the target compound enhances metabolic stability and lipophilicity compared to electron-donating groups (e.g., methoxy in ) . Solubility Modifiers: Morpholino groups in and improve aqueous solubility, whereas the target compound’s difluorophenyl group may prioritize membrane permeability . Steric and Electronic Profiles: Thiophene () and indazole () substituents introduce aromatic π-systems that could enhance interactions with hydrophobic protein pockets, while the target compound’s fluorine atoms may optimize halogen bonding .

Synthetic Routes :

  • Grignard reactions are common for attaching aryl groups (e.g., in UU-1 and the target compound) , while –8 derivatives employ substitution or condensation reactions with heterocyclic precursors.

Research Findings and Pharmacological Considerations

  • Neuroprotective Potential: Analogous pyrrolo-pyrimidine derivatives, such as IDPU (), demonstrate neuroprotective effects in Parkinson’s disease models, suggesting the target compound’s scaffold may hold similar promise .
  • Kinase Inhibition: The morpholino-containing analogs () are structurally reminiscent of kinase inhibitors, though the target compound’s difluorophenyl group may favor distinct target selectivity .
  • Metabolic Stability : Fluorine substituents in the target compound likely reduce oxidative metabolism compared to sulfur-containing analogs (e.g., ), which may be prone to cytochrome P450-mediated degradation .

Biological Activity

The compound (3,4-difluorophenyl)(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, pharmacological effects, and comparative analysis with similar compounds.

Structural Characteristics

This compound features a difluorophenyl group attached to a pyrrolo[3,4-d]pyrimidine core. The presence of fluorine atoms enhances lipophilicity and may contribute to the compound's interaction with biological targets. The molecular formula is C12H9F2N4C_{12}H_{9}F_{2}N_{4} with a molecular weight of 246.22 g/mol.

The mechanism of action involves the compound's interaction with various molecular targets such as enzymes and receptors. It is hypothesized to inhibit specific kinases involved in cell signaling pathways, which can lead to effects on cell proliferation and survival.

Biological Activity

The biological activity of this compound has been evaluated in several studies:

  • Antiproliferative Activity : Research indicates that derivatives of pyrrolo[3,4-d]pyrimidines exhibit significant antiproliferative effects against various cancer cell lines. For instance, similar compounds have shown IC50 values in the nanomolar range against tumor cells .
  • Enzyme Inhibition : The compound may act as an inhibitor of dihydrofolate reductase (DHFR), a target for cancer therapy. Studies have reported potent inhibition by related structures, suggesting that modifications can enhance activity against DHFR .
  • Cellular Effects : In vitro studies demonstrated that related compounds affected microtubule dynamics and induced mitotic delay in HeLa cells, leading to apoptosis .

Comparative Analysis

To better understand the unique properties of this compound, it is useful to compare it with similar compounds:

Compound NameStructural FeaturesBiological Activity
(2,6-Difluorophenyl)(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanoneMorpholino group additionEnhanced solubility and stability; potential for improved enzyme inhibition
(3-Fluorophenyl)(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanoneLacks difluorophenyl groupReduced lipophilicity and potential biological activity

Case Studies

  • In Vitro Anticancer Studies : A study demonstrated that a related pyrrolo[3,4-d]pyrimidine derivative exhibited an IC50 value of 60 nM against human DHFR and showed significant growth inhibition in various cancer cell lines at concentrations ≤ 10 nM .
  • Mechanistic Insights : Molecular modeling studies indicated that the binding affinity of these compounds is influenced by their structural features which facilitate interactions with target proteins involved in cancer progression .

Q & A

Q. How do fluorination patterns on the phenyl ring influence pharmacokinetic properties?

  • Methodology : Compare analogs with mono-, di-, or trifluorination. Assess logP (shake-flask method), membrane permeability (Caco-2 assay), and plasma protein binding (equilibrium dialysis). Fluorine’s electronegativity enhances metabolic stability but may reduce solubility .

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